Diethylcadmium
Overview
Description
Diethylcadmium is an organocadmium compound with the chemical formula ( \text{C}4\text{H}{10}\text{Cd} ). It is a colorless oil that is highly toxic and sensitive to air, light, and moisture. This compound is primarily used in organic synthesis and has limited applications due to its toxicity.
Preparation Methods
Diethylcadmium can be synthesized through a transmetalation reaction or an exchange reaction between an alkylating agent and a cadmium salt. One common method involves the reaction of cadmium bromide with two equivalents of the Grignard reagent ethylmagnesium bromide in diethyl ether . The reaction is as follows: [ \text{CdBr}_2 + 2 \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{Cd(C}_2\text{H}_5)_2 + 2 \text{MgBr}_2 ]
Chemical Reactions Analysis
Diethylcadmium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide.
Reduction: It can be reduced to metallic cadmium.
Substitution: this compound can participate in substitution reactions, where the ethyl groups are replaced by other groups.
Common reagents used in these reactions include oxygen for oxidation, reducing agents like hydrogen for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethylcadmium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-cadmium bonds.
Material Science: This compound is used in the synthesis of cadmium-based nanoparticles, such as cadmium selenide, which are important in the field of nanotechnology.
Biology and Medicine:
Mechanism of Action
The mechanism of action of diethylcadmium involves its interaction with various molecular targets. It can form complexes with Lewis bases, such as oxygen and sulfur-containing compounds, through coordination bonds . These interactions can lead to changes in the electronic structure and reactivity of the compound, influencing its behavior in chemical reactions.
Comparison with Similar Compounds
Diethylcadmium is similar to other organocadmium compounds, such as dimethylcadmium and diphenylcadmium. it is unique in its specific reactivity and applications:
Properties
IUPAC Name |
cadmium(2+);ethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.Cd/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYLYGDHTIVYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].C[CH2-].[Cd+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cd | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883454 | |
Record name | Cadmium, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592-02-9 | |
Record name | Cadmium, diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cadmium, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cadmium, diethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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